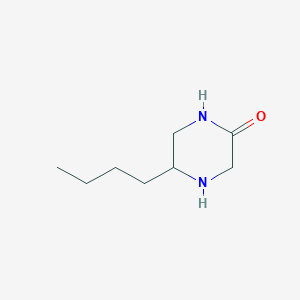

5-Butylpiperazin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

5-butylpiperazin-2-one |

InChI |

InChI=1S/C8H16N2O/c1-2-3-4-7-5-10-8(11)6-9-7/h7,9H,2-6H2,1H3,(H,10,11) |

InChI Key |

ZMWODWIJSDESIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CNC(=O)CN1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Butylpiperazin 2 One and Analogues

Strategies for Piperazinone Ring Formation

The construction of the piperazinone heterocycle is the foundational step in synthesizing compounds like 5-Butylpiperazin-2-one. Methodologies primarily involve the formation of key carbon-nitrogen bonds to create the six-membered ring.

Cyclization Reactions

Cyclization reactions are a cornerstone of piperazinone synthesis, involving the intramolecular formation of one or more bonds to close the ring.

One prominent method is the palladium-catalyzed cyclization, which can couple the carbons of a propargyl unit with various diamine components to yield piperazines and related heterocycles with high regio- and stereochemical control. organic-chemistry.org A notable variation is the aza-Wacker cyclization. In this reaction, an N-sulfonyl-amide tethered substrate undergoes aminopalladation followed by β-hydrogen abstraction and reductive elimination to form the six-membered piperazinone ring. rsc.org

Another approach involves the catalytic reductive cyclization of dioximes. This method builds the piperazine (B1678402) ring from a primary amino group through a sequential double Michael addition to nitrosoalkenes, which forms a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a catalytic reductive cyclization of the dioxime units to furnish the piperazine ring. researchgate.net Solid-phase synthesis techniques have also been employed, utilizing the cyclization of polyamines on a resin support to generate the piperazinone structure. acs.org

Reductive Amination Pathways

Reductive amination offers a powerful and convergent route to substituted piperazin-2-ones. A significant advancement in this area is a one-pot, tandem reductive amination-transamidation-cyclization reaction. organic-chemistry.orgacs.org This process treats an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions, typically using a reducing agent like sodium triacetoxyborohydride. acs.orgorganic-chemistry.org The reaction proceeds through an intermediate that undergoes an intramolecular N,N'-acyl transfer, followed by cyclization to yield the N-acylpiperazinone. acs.org

The efficiency of this transformation is influenced by the nature of the acyl group and the steric properties of the amino ester. organic-chemistry.org For instance, N-(2-oxoethyl)trifluoroacetamides have been shown to be particularly effective, leading to high yields. organic-chemistry.org The reaction conditions can be optimized; studies have shown that using acetic acid as an additive in acetonitrile (B52724) significantly promotes the transamidation-cyclization step. acs.org

| Additive (1.0 M) | Solvent (1.0 M) | Conversion to Piperazinone (%) after 24h |

| Acetic Acid | Acetonitrile | >95 |

| Acetic Acid | Tetrahydrofuran | 60 |

| Acetic Acid | 1,2-Dichloroethane | 20 |

| Trifluoroacetic Acid | Acetonitrile | 5 |

| No Additive | Acetonitrile | <5 |

| Table 1: Effect of additives and solvents on the rate of piperazinone formation via a tandem reductive amination-cyclization pathway. Data sourced from Beshore & Dinsmore (2002). acs.org |

More recently, efficient enantioselective reductive amination and amidation cascade reactions have been developed using transition-metal catalysts. acs.org These methods, catalyzed by iridium or rhodium complexes, facilitate the coupling of simple alkyl diamines and α-ketoesters to afford chiral piperazinone products smoothly and in high yields. acs.org

Condensation Approaches

Condensation reactions provide another fundamental pathway to the piperazinone ring. These methods typically involve the joining of two molecules, or two parts of the same molecule, with the elimination of a small molecule like water. A common strategy is the intramolecular condensation to form the lactam moiety of the piperazinone ring. mdpi.com For example, a diamine precursor can be condensed with a bromoacetyl group, followed by an intramolecular nucleophilic substitution that closes the ring. google.com

Another approach is a Jocic-type reaction between an enantiomerically enriched trichloromethyl-substituted alcohol and an unsymmetrical 1,2-diamine to form the piperazinone scaffold. researchgate.net Additionally, visible-light-promoted decarboxylative annulation protocols have been developed that react a glycine-based diamine with various aldehydes to produce 2-substituted piperazines under mild conditions, a process that relies on the condensation of the amine and carbonyl partners. organic-chemistry.org

Butyl Group Introduction and Regioselective Synthesis

For the synthesis of this compound, the introduction of the butyl group at the C5 position is a critical step that requires regioselective control. This is typically achieved through alkylation or related functionalization strategies on a pre-formed piperazinone ring or a suitable precursor.

Alkylation Strategies

Alkylation is a primary method for introducing carbon-based substituents onto the piperazinone scaffold. This can occur at either a nitrogen or a carbon atom, depending on the substrate and reaction conditions.

N-Alkylation: The nitrogen atoms of the piperazine ring can be readily alkylated. mdpi.com A common method involves nucleophilic substitution, where a piperazine derivative reacts with an alkyl halide, such as a butyl bromide or chloride, often in the presence of a base. mdpi.comnih.gov Reductive amination is another key strategy for N-alkylation, reacting a piperazine nitrogen with a butyraldehyde (B50154) in the presence of a reducing agent. mdpi.comrsc.org This is demonstrated in synthetic routes to complex molecules where a butyl group is attached to a piperazine nitrogen by reacting it with a precursor like 3-(4'-chlorobutyl)indole. researchgate.net

C-Alkylation: Introducing a butyl group at a carbon atom, such as the C5 position, is more challenging but can be achieved through advanced synthetic methods. Palladium-catalyzed asymmetric allylic alkylation has been used to create α-tertiary piperazin-2-ones. caltech.edu While this method introduces an allyl group, it establishes a key principle for C-alkylation at the α-position to the carbonyl. The reaction of differentially N-protected piperazin-2-ones with an allyl source in the presence of a palladium catalyst and a chiral ligand delivers highly enantioenriched products. caltech.edu Site-selective C-H alkylation using photoredox catalysis represents another modern approach, allowing for the functionalization of existing piperazine compounds at specific carbon positions by differentiating the electronic properties of the nitrogen atoms. bohrium.com

| Allyl Source | Yield (%) | Enantiomeric Excess (ee, %) |

| Allyl Acetate | 85 | 96 |

| Methallyl Acetate | 92 | 96 |

| Chloroallyl Acetate | 70 | 90 |

| Phenylallyl Acetate | 99 | 95 |

| Table 2: Scope of Palladium-Catalyzed Asymmetric Allylic Alkylation for the Synthesis of α-Tertiary Piperazin-2-ones. Data sourced from Dodds & Stoltz (2016). caltech.edu |

Acylation Methods

Acylation reactions are primarily used to introduce acyl groups onto the nitrogen atoms of the piperazinone ring, which can be a key step in multi-step syntheses or for creating final products. The reaction typically involves treating the piperazinone with an acylating agent like an acyl chloride or an acid anhydride. tubitak.gov.trresearchgate.netnih.gov

For instance, piperazine derivatives can react with various acyl chlorides to produce N-acyl piperazines in good yields. tubitak.gov.tr This strategy is used to synthesize a variety of unsaturated diacyl and alkyl-acyl piperazine derivatives. researchgate.net The concept of an intramolecular N,N'-acyl transfer is also a critical component of some piperazinone syntheses, where an acyl group moves from one nitrogen to another to facilitate the final ring-closing cyclization. acs.orgorganic-chemistry.org

| Piperazine Derivative | Acyl Chloride | Product | Yield (%) |

| Allyl piperazine | (E)-3-(5-Methylfuran-2-yl)acryloyl chloride | 5l | 63 |

| Allyl piperazine | (E)-3-(Thiophen-2-yl)acryloyl chloride | 5m | 70 |

| Cinnamyl piperazine | (E)-3-(Thiophen-2-yl)acryloyl chloride | 5s | 81 |

| Cinnamyl piperazine | (2E,4E)-Hexa-2,4-dienoyl chloride | 5t | 87 |

| Table 3: Synthesis of Alkyl-Acyl Piperazine Compounds. Data sourced from Sari et al. (2020). researchgate.net |

Precursor-Based Syntheses

The synthesis of such diamine precursors can be approached through various means. One common method involves the reduction of corresponding diazides, which can be prepared from dibromoalkanes. researchgate.net A selective mono-reduction of a symmetric diazide allows for the sequential introduction of different protecting groups if needed. researchgate.net Another route to 1,2-diamines is the sequential opening of an epoxide (like cyclohexene (B86901) oxide for cyclohexane-1,2-diamines) followed by the in-situ formation and opening of an aziridinium (B1262131) ion. arkat-usa.org For a linear precursor like hexane-1,2-diamine, a similar strategy could be envisioned starting from 1,2-epoxyhexane. Furthermore, enzymatic cascades involving an oxidase, an imine reductase, and a hydrogenase have been reported for the synthesis of substituted pyrrolidines and piperidines from diamine substrates, a technology that could be adapted for piperazinone precursors. rsc.org

Once the diamine precursor, such as hexane-1,2-diamine, is obtained, cyclization to form the piperazin-2-one (B30754) ring is typically achieved by reaction with a two-carbon unit capable of forming the lactam. Common reagents for this transformation include α-haloacetyl halides (e.g., chloroacetyl chloride) or α,β-unsaturated esters via a tandem Michael addition-cyclization sequence. For large-scale synthesis, methods for the selective mono-N-protection of diamines, for instance with a Boc group, are crucial to control regioselectivity during the subsequent cyclization steps. bioorg.org A facile route for mono-Boc protection involves the sequential addition of one mole of HCl and one mole of (Boc)₂O to the diamine. bioorg.org

Stereoselective Synthesis of this compound Enantiomers

Achieving enantiopure forms of this compound is critical for many applications. This is accomplished through several key asymmetric strategies that either control the formation of the stereocenter during the synthesis or separate the enantiomers after formation.

Chiral Auxiliary Approaches

Chiral auxiliaries are reusable stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The Evans' oxazolidinone auxiliaries are a well-established and reliable tool for the asymmetric synthesis of α-substituted lactams, a strategy directly applicable to this compound. nih.govnih.govresearchgate.net

In a hypothetical application, a precursor such as N-protected glycine (B1666218) could be coupled to an Evans' chiral auxiliary, for example, (S)-4-phenyl-2-oxazolidinone. nih.gov Deprotonation of the resulting imide with a strong base generates a chiral enolate. This enolate can then be alkylated with an appropriate electrophile, such as 1-bromobutane, to install the butyl group. The steric hindrance from the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. nih.gov The diastereomeric ratio is often high, and the major product can be isolated via chromatography. Finally, the chiral auxiliary is cleaved, typically through hydrolysis or reduction, to yield the enantiomerically enriched α-substituted lactam product, and the auxiliary can be recovered. wikipedia.orgnih.gov

| Electrophile | Major Diastereomer Configuration | Diastereomeric Ratio (d.r.) | Yield |

|---|---|---|---|

| Benzyl bromide | R | >95:5 | 55% |

| Methyl iodide | R | 85:15 | 60% |

| Allyl bromide | R | 90:10 | 65% |

| Ethyl iodide | R | 85:15 | 58% |

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. researchgate.net Several catalytic methods have been developed for the asymmetric synthesis of piperazin-2-ones. nih.govnih.gov

One prominent strategy is the asymmetric hydrogenation of an unsaturated piperazin-2-one precursor. acs.org This involves creating a double bond within the heterocyclic ring (an enamine) and then hydrogenating it with a chiral transition-metal catalyst, such as those based on Iridium or Rhodium complexed with chiral phosphine (B1218219) ligands. acs.orgnih.gov The chiral environment of the catalyst ensures that hydrogen is added to one face of the double bond preferentially, setting the stereocenter.

Another powerful method is the palladium-catalyzed asymmetric allylic alkylation . nih.govcaltech.edu This approach allows for the synthesis of α-substituted piperazin-2-ones from allylic precursors. A related strategy, the Pd-catalyzed decarboxylative allylic alkylation of racemic piperazin-2-ones, can generate products with a C3-quaternary stereocenter in high enantioselectivity. nih.govacs.org

More recently, one-pot organocatalytic approaches have emerged. One such method uses a quinine-derived urea (B33335) catalyst for a sequential Knoevenagel reaction/asymmetric epoxidation, followed by a domino ring-opening cyclization with an ethylenediamine (B42938) derivative to furnish C3-substituted piperazin-2-ones with high enantioselectivity. nih.govacs.org

| Catalytic Method | Catalyst System | Substrates | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Reductive Amination/Amidation | [Ir(cod)Cl]₂ / Chiral Ligand | Alkyl diamines + α-ketoesters | up to 98% | up to 95% | acs.org |

| Domino Reaction | Quinine-derived Urea | Aldehydes + Phenylsulfonyl(acetonitrile) + Diamine | up to 85% | up to 96% | acs.org |

| Allylic Alkylation | [Pd₂(pmdba)₃] / PHOX Ligand | N-protected piperazin-2-ones | Good to Excellent | Good to Excellent | caltech.edu |

Chiral Resolution Techniques

When an enantioselective synthesis is not employed, a racemic mixture of this compound is produced. Chiral resolution is the process of separating these enantiomers.

A classical and industrially significant method is diastereomeric salt formation . acs.orgresearchgate.net Since piperazinones are basic, they can react with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties, most notably solubility. researchgate.net By careful selection of a resolving agent and solvent system, one diastereomer can be selectively crystallized from the solution. acs.org After separation by filtration, the pure enantiomer is recovered by breaking the salt with a base. Common chiral resolving agents include tartaric acid derivatives and N-acylated amino acids like N-tosyl-L-phenylalanine. acs.orggoogle.com

| Resolving Agent Class | Specific Example |

|---|---|

| N-acyl Amino Acids | N-tosyl-L-phenylalanine |

| N-acyl Amino Acids | N-tosyl-D-phenylglycine |

| N-acyl Amino Acids | N-tosyl-L-valine |

| Sulfonic Acids | Camphorsulfonic acid |

| Carboxylic Acids | Di-p-anisoyl-D-tartaric acid |

A second major technique is chiral High-Performance Liquid Chromatography (HPLC) . This analytical and preparative method uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). rsc.org As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, causing them to travel at different rates and elute separately. Polysaccharide-based CSPs are particularly common and effective for a wide range of compounds. rsc.org

Catalytic Systems in this compound Synthesis

Catalysis is central to the modern synthesis of piperazinones, enabling efficient, selective, and often asymmetric bond formation. The choice of catalyst is dictated by the specific transformation being targeted.

Transition-metal catalysts are widely employed.

Ruthenium and Rhodium complexes are effective for dehydrogenative amidation of alcohols with amines and for reductive amidation cascades, providing direct routes to the lactam core. acs.orgcore.ac.uk Pincer-type ruthenium complexes are particularly noted for their high selectivity in these transformations. core.ac.uk

Palladium catalysts , often paired with phosphine ligands like BINAP, are workhorses for C-N bond formation via catalytic amination (e.g., Buchwald-Hartwig amination) and for C-C bond formation through allylic alkylation reactions. nih.govnih.gov

Iridium catalysts , in conjunction with chiral phosphoramidite-phosphine ligands, have been successfully used for the direct asymmetric reductive amination and amidation cascade reactions of alkyl diamines and α-ketoesters to yield chiral piperazinones. acs.org

Organocatalysis represents an alternative, metal-free approach. Chiral molecules derived from natural products, such as Cinchona alkaloids, can catalyze complex cascade reactions. For instance, a quinine-derived urea has been shown to catalyze a one-pot sequence to produce 3-substituted piperazin-2-ones in high yield and enantioselectivity. acs.org

| Catalyst Type | Metal/Core Structure | Reaction Type | Reference |

|---|---|---|---|

| Transition Metal | Iridium | Asymmetric Reductive Amidation | acs.org |

| Transition Metal | Palladium | Asymmetric Allylic Alkylation | nih.govcaltech.edu |

| Transition Metal | Ruthenium | Dehydrogenative Amidation | core.ac.uk |

| Organocatalyst | Quinine-derived Urea | Domino Knoevenagel/Epoxidation/Cyclization | nih.govacs.org |

Mechanochemical Approaches in Piperazinone Synthesis

Mechanochemistry, which uses mechanical force (e.g., from ball milling) to induce chemical reactions, is an emerging green chemistry technique. These methods often reduce or eliminate the need for bulk solvents, decrease reaction times, and can improve yields. rsc.org

While a specific mechanochemical synthesis for this compound has not been reported, the synthesis of related structures like other lactams and heterocycles using this approach is documented. rsc.orgutrgv.edu For example, the anionic ring-opening polymerization of lactide has been initiated by the drug naloxone (B1662785) using liquid-assisted grinding to directly form drug-polymer nanoparticles. rsc.org It is plausible that a similar solvent-free or liquid-assisted grinding approach could be applied to the synthesis of piperazinones. A potential reaction would involve milling a suitable diamine precursor with a cyclizing agent, possibly with a catalytic amount of a base or acid, to form the lactam ring. This approach offers a sustainable alternative to traditional solution-phase synthesis.

Derivatization and Functionalization of 5 Butylpiperazin 2 One

Strategic Functional Group Modifications

The structure of 5-Butylpiperazin-2-one offers several sites for strategic functional group modification. The primary locations for derivatization are the secondary amine at the N1 position and the α-carbon to the lactam carbonyl group. Modifications at these positions can significantly influence the molecule's polarity, steric profile, and hydrogen bonding capabilities.

The secondary amine (N1-H) is a prime target for functionalization due to its nucleophilicity. It can readily undergo reactions such as alkylation, acylation, and silylation. Introducing substituents at this position can modulate the compound's basicity and its ability to interact with biological targets.

Another strategic site is the α-carbon (C3) adjacent to the carbonyl group. Functionalization at this position, often achieved through methods like α-lithiation followed by trapping with an electrophile, allows for the introduction of new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org Such modifications can introduce further structural diversity and are crucial for exploring structure-activity relationships (SAR).

Common Derivatization Reagents and Methodologies

Derivatization is a common technique used to modify a compound's functionality to enhance its properties for analysis or to synthesize new analogues. researchgate.net For this compound, the most common derivatization reactions include silylation, acylation, and alkylation, primarily targeting the reactive N-H group of the piperazine (B1678402) ring.

Silylation is a widely used derivatization method in gas chromatography (GC) analysis. It involves replacing the active hydrogen in the N-H group with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the compound, making it more suitable for GC-MS analysis. researchgate.netjfda-online.com

Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS). The reaction is typically straightforward, involving the treatment of the analyte with the silylating reagent, sometimes in the presence of a catalyst or in a suitable solvent like acetone. researchgate.net For instance, an N-Boc protected piperazine can be functionalized using silylating agents like TMSCl as an electrophile. beilstein-journals.org Silylation can also serve as a method to introduce protecting groups, for example, using a trimethylsilyl ester derivative as a reaction intermediate. nih.gov

Table 1: Common Silylation Reagents and Their Applications

| Reagent | Abbreviation | Common Applications | Reference |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of polar functional groups (amines, hydroxyls) for GC-MS analysis. jfda-online.com | jfda-online.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents; reacts with hindered hydroxyls. jfda-online.com | jfda-online.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Produces a very volatile by-product, making it suitable for trace analyte analysis. jfda-online.com | jfda-online.com |

Acylation Procedures

Acylation involves the introduction of an acyl group (R-C=O) onto the N1 nitrogen of the piperazin-2-one (B30754) ring. This transformation converts the secondary amine into an amide, which can significantly alter the compound's electronic and steric properties. Acylation generally reduces the basicity of the nitrogen atom and can introduce a wide variety of functional groups. researchgate.net

Standard acylation procedures utilize reagents such as acyl chlorides or acid anhydrides in the presence of a base. nih.gov For example, the acylation of a similar piperazine derivative was achieved using pivaloyl chloride, which led to a significant enhancement in biological potency. nih.gov This highlights the importance of acylation in modifying the pharmacological profile of piperazine-containing compounds. Friedel-Crafts acylation represents another powerful method, although it is typically used for aromatic systems rather than direct N-acylation. researchgate.netgoogle.com

Table 2: Representative Acylation Reagents

| Reagent Class | Example | Purpose | Reference |

| Acyl Halides | Pivaloyl Chloride | Introduction of a bulky acyl group to explore steric effects on activity. nih.gov | nih.gov |

| Acid Anhydrides | Acetic Anhydride | Acetylation to modify polarity and hydrogen bonding capability. jfda-online.com | jfda-online.com |

| Perfluoroacyl Anhydrides | Trifluoroacetic Anhydride (TFAA) | Creates highly volatile derivatives for improved GC separation and detection. jfda-online.com | jfda-online.com |

Alkylation Reactions

Alkylation at the N1 position of this compound introduces an alkyl or aryl group, which can be a key step in the synthesis of new derivatives with diverse properties. Reductive alkylation of secondary lactams is a significant transformation in synthetic chemistry. rsc.org Palladium-catalyzed asymmetric allylic alkylation is a modern method for creating α-carbon-substituted piperazines. beilstein-journals.org

A common approach for N-alkylation involves reacting the piperazinone with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed. Another powerful method is reductive amination, where the piperazinone is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃). nih.gov The synthesis of tert-butyl 4-butylpiperazine-1-carboxylate demonstrates the alkylation of a piperazine ring, a process fundamental to creating varied derivatives. mdpi.com

Table 3: Common Alkylation Methodologies

| Method | Reagents | Description | Reference |

| Direct Alkylation | Alkyl Halide, Base | Substitution reaction to add an alkyl group to the N1 position. | evitachem.com |

| Reductive Amination | Aldehyde/Ketone, NaCNBH₃, Acetic Acid | Forms a C-N bond by reacting the amine with a carbonyl compound. nih.gov | nih.gov |

| Asymmetric Lithiation-Trapping | sec-BuLi, Electrophile (e.g., TMSCl) | Allows for functionalization at the α-carbon position. beilstein-journals.org | beilstein-journals.org |

| Diazotization of Aliphatic Amines | Organic Nitrite, Aliphatic Amine | A method for the alkylation of N-heterocycles like tetrazoles, potentially adaptable for piperazinones. organic-chemistry.org | organic-chemistry.org |

Impact of Derivatization on Analytical Characteristics and Reactivity

Derivatization significantly impacts both the analytical detection and the chemical reactivity of this compound. From an analytical perspective, converting the polar N-H group into a less polar, more volatile derivative is often essential for gas chromatography (GC). researchgate.netjfda-online.com

Silylation and Acylation for GC-MS: Silylated or acylated derivatives of this compound are expected to exhibit improved peak shapes, reduced tailing, and better resolution in GC analysis compared to the underivatized compound. jfda-online.com The introduction of fluorinated acyl groups, for instance, can enhance detection by electron capture detectors (ECD).

Derivatization for LC-MS: In liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to improve ionization efficiency and detection sensitivity. For example, derivatizing a compound with a reagent that introduces a permanently charged moiety, such as Girard reagent T, can significantly enhance the signal in positive-ion electrospray ionization MS. nih.gov

Impact on Reactivity: Functionalization alters the chemical reactivity of the molecule. Acylation of the N1 nitrogen withdraws electron density, making the nitrogen lone pair less nucleophilic and less basic. This can be a strategic move to prevent unwanted side reactions at this position during subsequent synthetic steps. Conversely, alkylation slightly increases the basicity and steric bulk. Silylation often serves as a protecting group strategy, temporarily masking the reactivity of the N-H group, which can be easily removed under mild conditions to restore the original functionality. researchgate.net These changes in reactivity are fundamental tools for the multi-step synthesis of complex piperazinone derivatives.

Mechanistic Investigations of Reactions Involving 5 Butylpiperazin 2 One

Elucidation of Reaction Pathways and Intermediates

The synthesis of piperazin-2-ones typically involves the cyclization of appropriate precursors, such as N-substituted ethylenediamines with α,β-unsaturated esters or haloamides. For 5-butylpiperazin-2-one, a plausible synthetic route would involve the reaction of a 1,2-diaminobutane (B1606904) derivative with a suitable two-carbon electrophile.

The reaction pathway for the formation of the piperazin-2-one (B30754) ring likely proceeds through a series of nucleophilic addition and elimination steps. A key intermediate in many multi-step organic reactions is a species that exists in a potential energy valley between transition states. libretexts.orgfiveable.me In the context of a cyclization reaction to form this compound, a tetrahedral intermediate would be expected to form upon the initial nucleophilic attack of an amine onto a carbonyl group. This intermediate is typically unstable and will readily collapse to form the final product or another intermediate. libretexts.org

Table 1: Postulated Intermediates in the Synthesis of this compound

| Intermediate Type | Description |

| Tetrahedral Intermediate | Formed from the nucleophilic attack of an amine on a carbonyl carbon. |

| Imine/Enamine Intermediate | May form depending on the specific reactants and conditions, influencing the subsequent cyclization step. |

| Aza-Michael Adduct | In syntheses utilizing α,β-unsaturated carbonyl compounds, an aza-Michael addition would be the initial step, forming a key intermediate prior to cyclization. |

The specific reaction pathway, whether it proceeds through a concerted mechanism or a stepwise process with discrete intermediates, would be influenced by factors such as the solvent, temperature, and the nature of the starting materials. wolfram.com

Role of Catalysis in this compound Transformations

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. umich.edu For the synthesis and subsequent transformations of this compound, both acid and base catalysis could play a pivotal role.

Acid Catalysis: An acid catalyst would activate a carbonyl group towards nucleophilic attack by protonating the carbonyl oxygen, thereby increasing its electrophilicity. This would facilitate the initial bond-forming step in a cyclization reaction.

Base Catalysis: A base catalyst could deprotonate a nucleophilic amine, increasing its nucleophilicity and promoting its addition to an electrophilic center.

Transition Metal Catalysis: While less common for the direct synthesis of simple piperazinones, transition metal catalysts, such as those based on palladium, could be employed for functionalization reactions of the this compound scaffold. umich.edu These catalysts are renowned for their ability to facilitate cross-coupling reactions, allowing for the introduction of various substituents.

The choice of catalyst would be critical in directing the reaction towards the desired product and minimizing the formation of side products.

Stereochemical Control and Enantioselective Reaction Mechanisms

The this compound molecule possesses a stereocenter at the C5 position. Consequently, the synthesis of this compound can result in a racemic mixture of (R)- and (S)-enantiomers. Achieving stereochemical control to selectively produce one enantiomer is a significant challenge and a primary focus of modern asymmetric synthesis. researchgate.netmsu.edu

Enantioselective synthesis can be achieved through several strategies: researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of the reaction. Following the reaction, the auxiliary is removed.

Chiral Catalysts: A chiral catalyst, such as a chiral acid, base, or transition metal complex, can create a chiral environment that favors the formation of one enantiomer over the other. mdpi.com

Substrate Control: If the starting material already contains a chiral center, it can influence the stereochemistry of the newly formed stereocenter.

The mechanism of stereochemical induction in these reactions typically involves the formation of diastereomeric transition states that have different energies. The transition state leading to the major enantiomer will have a lower activation energy. msu.edu The precise nature of these transition states, including the non-covalent interactions that dictate the stereochemical outcome, is often elucidated through a combination of experimental and computational studies.

Kinetic and Thermodynamic Considerations in this compound Synthesis

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures, the product that is formed the fastest (the kinetic product) will be the major product. This product is formed via the reaction pathway with the lowest activation energy. libretexts.org

Thermodynamic Control: At higher temperatures, where the initial products can revert to the starting materials or intermediates, the most stable product (the thermodynamic product) will be the major product at equilibrium. libretexts.org

In the synthesis of this compound, it is plausible that different isomers or side products could be formed under different temperature regimes. For instance, the initial cyclization might lead to a kinetically favored ring conformation, which could then isomerize to a more thermodynamically stable conformation upon heating.

Table 2: Hypothetical Kinetic vs. Thermodynamic Products in a Transformation of this compound

| Control | Product Characteristics | Reaction Conditions |

| Kinetic | Less stable, formed faster | Lower temperature |

| Thermodynamic | More stable, formed slower | Higher temperature |

Understanding the interplay between kinetics and thermodynamics is crucial for optimizing the reaction conditions to achieve the desired product in high yield and purity. pjoes.comnih.govrsc.org The thermodynamic parameters of the reaction, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), would provide valuable insights into the spontaneity and feasibility of the synthesis. pjoes.comnih.gov

Theoretical and Computational Studies of 5 Butylpiperazin 2 One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. crimsonpublishers.comarabjchem.org Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p), to solve the quantum mechanical equations that describe the molecule. crimsonpublishers.comresearchgate.net This approach provides a robust framework for predicting a wide range of molecular properties with high accuracy.

The electronic structure of 5-Butylpiperazin-2-one can be elucidated by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. crimsonpublishers.com These calculations reveal that charge transfer primarily occurs within the molecule. crimsonpublishers.com

Table 1: Key Electronic Properties Calculated via DFT

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Determines chemical reactivity and stability |

This table is interactive. Click on the headers to sort.

To determine the most stable three-dimensional structure of this compound, molecular geometry optimization is performed. arabjchem.org This computational process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy. aps.org Using DFT methods, such as B3LYP with the 6-31G(d,p) basis set, researchers can calculate the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, that correspond to this minimum energy state. crimsonpublishers.com

Conceptual DFT provides a framework for quantifying chemical concepts and reactivity. mdpi.compku.edu.cn From the electronic structure calculations, several global reactivity descriptors can be derived to predict the chemical behavior of this compound. crimsonpublishers.com These descriptors, including electronegativity (χ), chemical hardness (η), and chemical softness (S), are calculated from the HOMO and LUMO energies. crimsonpublishers.com Electronegativity describes the ability of a molecule to attract electrons, while hardness measures its resistance to changes in its electron distribution. crimsonpublishers.commdpi.com Softness, the reciprocal of hardness, indicates how easily the molecule's electron cloud can be polarized.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the power to attract electrons |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1 / η | A measure of polarizability and reactivity |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic nature of a molecule |

This table is interactive. Users can sort the data by clicking on the column headers.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the piperazinone ring and the butyl side chain in this compound means it can exist in multiple spatial arrangements, or conformations. iupac.org Conformational analysis is the systematic study of these different conformations to identify the most energetically stable ones. iupac.org

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time. mdpi.comnih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. mdpi.com MD simulations can be run in different environments, such as in a vacuum or in an explicit solvent like water, to understand how intermolecular interactions influence the molecule's conformational preferences and stability. d-nb.info

Intermolecular Interactions and Crystal Engineering Investigations

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solid materials with desired properties. ias.ac.inusherbrooke.ca For this compound, computational methods can be used to investigate the non-covalent interactions, such as hydrogen bonds (N-H···O) and van der Waals forces, that govern how the molecules pack together in a crystal lattice. ias.ac.inub.edu

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts in a crystal structure. researchgate.net By mapping properties onto this surface, researchers can identify the types and relative importance of different interactions that contribute to the stability of the crystal. researchgate.net This understanding is crucial for predicting and controlling polymorphism, which is the ability of a compound to crystallize in different forms with distinct physical properties. ub.edu

Computational Predictions of Reactivity and Selectivity

Computational models can predict the chemical reactivity and selectivity of this compound. rsc.org By analyzing the molecule's electronic structure, particularly the distribution of the Fukui functions and the molecular electrostatic potential (MEP), it is possible to identify the most likely sites for electrophilic and nucleophilic attack. crimsonpublishers.comfrontiersin.org For example, regions with a negative electrostatic potential are susceptible to attack by electrophiles.

Modern approaches often combine DFT calculations with machine learning algorithms to create predictive models for regioselectivity in chemical reactions. mit.educhemrxiv.org These models can learn from existing reaction data to predict the outcome of new transformations, guiding the design of synthetic routes and the development of new derivatives of this compound. mit.edunih.gov

Advanced Analytical Characterization of 5 Butylpiperazin 2 One and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Butylpiperazin-2-one. By interacting with electromagnetic radiation, these techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the butyl chain and the piperazin-2-one (B30754) ring. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and carbonyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the lactam ring is expected to appear significantly downfield (around 165-175 ppm) due to its deshielding environment. Carbons adjacent to the nitrogen atoms will also be shifted downfield compared to the alkyl carbons of the butyl group. lew.ro

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Key Correlations |

| Carbonyl (C=O) | --- | 168.20 | Characteristic of a lactam carbonyl. lew.ro |

| Butyl CH | ~3.0 - 3.5 | ~55 - 60 | Proton and carbon at the stereocenter (C5), adjacent to nitrogen. |

| Ring CH₂ (C3) | ~3.2 - 3.6 | ~45 - 50 | Methylene group adjacent to the carbonyl. |

| Ring CH₂ (C6) | ~2.8 - 3.3 | ~48 - 53 | Methylene group adjacent to two nitrogens. |

| Ring NH | ~7.5 - 8.5 (broad) | --- | Amide proton, position can vary with solvent and concentration. |

| Butyl CH₂ | ~1.2 - 1.7 | ~30 - 35 | Methylene groups of the butyl chain. |

| Butyl CH₃ | ~0.9 | ~14 | Terminal methyl group of the butyl chain. |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups: the secondary amine (N-H), the tertiary amide (lactam), and the alkyl chain (C-H).

The most prominent peak is expected to be the strong C=O stretching vibration of the cyclic amide group, typically found in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the secondary amine in the ring will appear as a medium-intensity peak around 3200-3500 cm⁻¹. ycdehongchem.com C-N stretching vibrations within the piperazine (B1678402) ring are also expected in the 1000-1300 cm⁻¹ range. ycdehongchem.com The butyl group will contribute characteristic C-H stretching absorptions just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3200 - 3500 | Medium | Secondary Amine |

| C-H Stretch (sp³) | 2850 - 2960 | Medium-Strong | Butyl and Ring C-H |

| C=O Stretch | 1650 - 1690 | Strong | Lactam (Cyclic Amide) |

| N-H Bend | 1550 - 1640 | Medium | Secondary Amine |

| C-N Stretch | 1000 - 1300 | Medium | Amine/Amide |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. Under ESI-MS in positive ion mode, the compound would be expected to show a strong protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) experiments would induce fragmentation, typically involving the piperazin-2-one ring and the butyl substituent.

Key fragmentation pathways for piperazine analogues often involve the cleavage of C-N bonds within the ring or the loss of substituents. xml-journal.net A primary fragmentation for this compound would be the cleavage of the C-C bond alpha to the nitrogen, leading to the loss of the butyl group as a radical (loss of 57 Da), resulting in a stable fragment ion. Other characteristic fragments would arise from the cleavage of the piperazine ring itself. xml-journal.netresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound (C₈H₁₆N₂O, MW: 156.23)

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

| 157.13 | [M+H]⁺ | Protonated molecular ion |

| 100.08 | [M - C₄H₈ + H]⁺ | Loss of butene (via rearrangement) |

| 99.08 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 70.07 | [C₄H₈N]⁺ | Cleavage of the piperazinone ring |

| 56.05 | [C₃H₆N]⁺ | Further fragmentation of the ring |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or other derivatives, as well as for quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For piperazine derivatives, which are typically polar and basic, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govunodc.org

Method development for this compound would involve selecting an appropriate stationary phase, mobile phase, and detector. A C18 column is a standard choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. The buffer is crucial for controlling the ionization state of the basic nitrogen atoms and ensuring good peak shape.

Since this compound lacks a strong UV chromophore, detection can be challenging. While UV detection at low wavelengths (~210 nm) might be possible, more universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) would provide better sensitivity and selectivity. sielc.com

Interactive Data Table: Typical HPLC Method Parameters for Piperazin-2-one Derivatives

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard reversed-phase column for separation of moderately polar compounds. nih.gov |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3-7) | Gradient or isocratic elution. Buffer controls ionization for better peak shape. nih.gov |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

| Detector | MS, ELSD, or CAD | Provides universal detection for compounds with no strong UV chromophore. sielc.com |

| Injection Vol. | 10 µL | Standard injection volume. |

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. While GC is highly efficient, its application to compounds like this compound can be challenging due to the compound's polarity and the presence of an N-H group, which can lead to poor peak shape and thermal instability. nih.gov

To overcome these issues, derivatization is often employed for amide and amine compounds prior to GC analysis. Silylation, for example, replaces the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. nih.gov

For analysis, a mid-polarity capillary column, such as one coated with 5% phenyl polysiloxane (e.g., DB-5 or equivalent), is commonly used. The most powerful detector for GC is a Mass Spectrometer (GC-MS), which provides both separation and structural identification.

Interactive Data Table: Potential GC Method Parameters for (Derivatized) this compound

| Parameter | Condition | Rationale |

| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability, improving chromatographic performance. nih.gov |

| Column | DB-5ms (e.g., 30 m x 0.25 mm x 0.25 µm) | A robust, general-purpose column suitable for a wide range of organic molecules. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Inlet Temp. | 250 - 280 °C | Ensures complete volatilization of the analyte. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Allows for the separation of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides high sensitivity and structural information for definitive identification. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the quantification and identification of compounds like this compound in complex mixtures. The method combines the separation capabilities of liquid chromatography with the precise detection of mass spectrometry.

In a typical application for a piperazinone derivative, the LC system would first separate the analyte from the sample matrix using a reversed-phase column. The mobile phase would likely consist of a gradient mixture of an aqueous solution (containing a modifier like formic acid to improve ionization) and an organic solvent such as acetonitrile or methanol.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive mode would be the probable ionization technique, generating the protonated molecule [M+H]⁺ of this compound. In the tandem mass spectrometer, this precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity and sensitivity for quantification.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | Calculated m/z for [C₉H₁₈N₂O+H]⁺ |

| Product Ions (Q3) | Hypothetical fragments based on butyl and piperazinone moieties |

| Collision Energy | Optimized value (eV) |

Note: The values in this table are illustrative and would require experimental optimization for a validated method.

X-ray Diffraction Analysis for Solid-State Characterization

X-ray Diffraction (XRD) is a critical technique for the characterization of the solid-state form of a chemical compound. It provides definitive information on the crystal structure, polymorphism, and crystallinity of a substance like this compound. For a novel compound, Single-Crystal X-ray Diffraction (SCXRD) would be employed to determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal can be grown, the analysis would yield detailed crystallographic data. This data is fundamental for confirming the molecular structure and understanding the packing of molecules in the solid state, which influences physical properties such as melting point, solubility, and stability.

Powder X-ray Diffraction (PXRD) is used for routine identification, phase purity analysis, and to study polymorphism. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline form.

Table 2: Representative Crystallographic Data from Single-Crystal XRD Analysis

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₉H₁₈N₂O |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = x Å, b = y Å, c = z Åα = 90°, β = w°, γ = 90° |

| Volume (V) | Calculated value ų |

| Z (molecules/unit cell) | 4 |

| Calculated Density | Calculated value g/cm³ |

| R-factor | < 0.05 |

Note: This table presents a hypothetical set of data that would be obtained from a successful X-ray diffraction study of a single crystal of this compound.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

Key emerging strategies include:

C–H Functionalization: Recent breakthroughs have focused on the direct functionalization of carbon-hydrogen bonds on the piperazine (B1678402) ring. mdpi.comresearchgate.net These methods bypass the need for pre-functionalized substrates, shortening synthetic sequences and reducing waste. Photoredox catalysis, using either transition metal complexes or organic dyes, has emerged as a powerful tool for achieving selective C-H functionalization under mild conditions. mdpi.comresearchgate.net

Sustainable Energy Sources: Green chemistry principles are driving a shift away from prolonged heating with conventional methods. researchgate.net Techniques like microwave irradiation and ultrasonication have been shown to dramatically reduce reaction times and energy consumption in the synthesis of piperazine analogs, often leading to higher yields. researchgate.net

Flow Chemistry: Transitioning key synthetic steps from batch to continuous flow processing offers improved control over reaction parameters, enhanced safety, and potential for easier scalability. mdpi.com This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Multicomponent Reactions (MCRs): MCRs, such as the Petasis reaction, are valuable tools that allow for the construction of complex molecules like piperazine derivatives in a single step from multiple starting materials. researchgate.net This approach enhances efficiency by reducing the number of intermediate purification steps. researchgate.net

| Approach | Energy Source | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Synthesis | Refluxing / Oil Bath | 16+ hours | Established methodology | researchgate.net |

| Microwave Irradiation | Microwaves | Minutes | Rapid heating, reduced time, high yields (>95%) | researchgate.net |

| Ultrasonication | Sound Waves | 1-2 hours | Energy efficient, good yields (76-98%) | researchgate.net |

| Photoredox Catalysis | Visible Light | Varies | Mild conditions, high selectivity, C-H functionalization | mdpi.comresearchgate.net |

Advanced Computational Modeling for Structure-Property Prediction

Computational chemistry provides powerful tools for predicting the physical, chemical, and biological properties of molecules before they are synthesized, saving significant time and resources. mdpi.comescholarship.org For 5-Butylpiperazin-2-one, advanced computational modeling can offer profound insights.

Density Functional Theory (DFT): DFT calculations can be employed to predict key properties such as heat of formation, molecular orbital energies, and vibrational frequencies. nih.gov This information helps in understanding the molecule's stability and reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the conformational flexibility of the 5-butyl group and the piperazinone ring. This is crucial for understanding how the molecule might interact with biological targets or organize in condensed phases.

Structure-Property Relationship (SPR) Studies: By computationally designing a virtual library of derivatives based on the this compound scaffold, researchers can establish relationships between structural modifications and resulting properties. nih.gov This allows for the rational design of new molecules with tailored characteristics. Machine learning and AI-driven models are becoming increasingly important in this area for predicting material behavior and structural performance. techscience.com

Development of New Analytical Techniques for Enhanced Characterization

Thorough characterization is essential for confirming the structure and purity of any new compound. While standard techniques like NMR and mass spectrometry are fundamental, future research will benefit from the application and development of more advanced analytical methods. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are invaluable for confirming the elemental composition of this compound and its synthetic intermediates. nih.gov

Multidimensional NMR: Advanced NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for unambiguously assigning the proton and carbon signals, especially for more complex derivatives built upon the this compound scaffold.

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography offers definitive proof of structure and provides precise information on bond lengths, angles, and the conformation of the molecule in the solid state. csu.edu.ausciprofiles.com

Chromatographic Methods: The development of specialized liquid chromatography (LC) and gas chromatography (GC) methods will be essential for separating potential isomers, analyzing reaction mixtures, and quantifying the compound in various matrices. mdpi.com

| Technique | Information Provided | Application for this compound |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition | Unambiguous confirmation of chemical formula |

| 2D NMR (e.g., COSY, HSQC) | Connectivity between atoms (C-H, H-H) | Definitive structural elucidation of the scaffold and its derivatives |

| X-ray Crystallography | 3D molecular structure, stereochemistry, crystal packing | Absolute confirmation of conformation and configuration |

| Chiral Chromatography | Separation of enantiomers | Analysis and purification of specific stereoisomers |

Exploration of Undiscovered Chemical Reactivity and Transformations

The piperazine ring is a versatile heterocyclic system, yet its full reactive potential, particularly for substituted piperazin-2-ones, remains an area ripe for exploration. researchgate.net Future work could focus on leveraging the existing functional groups of this compound and discovering new transformations.

Functionalization of the Ring: Beyond the established N-alkylation or N-acylation reactions, investigating selective functionalization at the carbon positions of the piperazinone ring is a key frontier. researchgate.net The presence of the second nitrogen atom can inhibit or lead to side reactions in methods used for other heterocycles, necessitating the development of novel catalytic systems. mdpi.com

Reactivity of the Amide Bond: The endocyclic amide bond presents opportunities for ring-opening reactions to generate linear diamine derivatives, which could serve as valuable building blocks for other molecular constructions.

Derivatization of the Butyl Group: The butyl side chain could be further functionalized, for example, through terminal oxidation or halogenation, to create new analogs with altered physicochemical properties, such as solubility or lipophilicity.

Design of Next-Generation Chemical Scaffolds for Research Applications

The piperazine moiety is recognized as a "privileged structure" in medicinal chemistry, as it is a core component in numerous biologically active compounds. researchgate.netresearchgate.netnih.gov this compound can be viewed not as an endpoint, but as a starting point for the design of next-generation chemical scaffolds.

By using this compound as a central scaffold, researchers can systematically add other chemical groups to its core structure. This allows for the creation of large libraries of related molecules that can be used in high-throughput screening for various research purposes, including the identification of new molecular probes or starting points for drug discovery programs. nih.govresearchgate.net The piperazine ring is adept at modifying physicochemical properties and improving the pharmacokinetic profile of a molecule, making it an attractive scaffold for generating diverse and potent pharmacological agents. ijbpas.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.